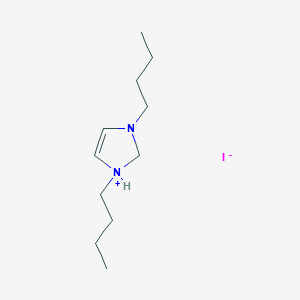
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide: is an organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a positively charged imidazolium ring, which is stabilized by the iodide anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,3-dibutylimidazole with iodomethane under reflux conditions. The reaction proceeds as follows:
1,3-Dibutylimidazole+Iodomethane→1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation Reactions: Metal salts such as palladium chloride or copper sulfate are used in the presence of coordinating solvents.
Major Products Formed:
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation and Reduction Reactions: Formation of oxidized or reduced imidazolium derivatives.
Complexation Reactions: Formation of metal-imidazolium complexes.
科学研究应用
Chemistry: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is used as a precursor for the synthesis of other imidazolium salts and ionic liquids. It is also employed in catalysis, particularly in transition metal-catalyzed reactions.
Biology: In biological research, this compound can be used as a model system to study the interactions of imidazolium salts with biological molecules
Industry: In industrial applications, this compound can be used in the formulation of ionic liquids, which are employed as solvents, electrolytes, and in various separation processes.
作用机制
The mechanism of action of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its interactions with other molecules. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, potentially disrupting their function.
相似化合物的比较
- 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium iodide
Comparison: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its dimethyl and diethyl counterparts, the dibutyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
属性
CAS 编号 |
143085-46-5 |
|---|---|
分子式 |
C11H23IN2 |
分子量 |
310.22 g/mol |
IUPAC 名称 |
1,3-dibutyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-10H,3-8,11H2,1-2H3;1H |
InChI 键 |
ORQHMOVLFSTIPS-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+]1CN(C=C1)CCCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
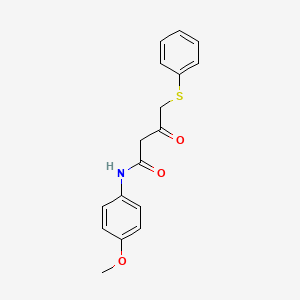
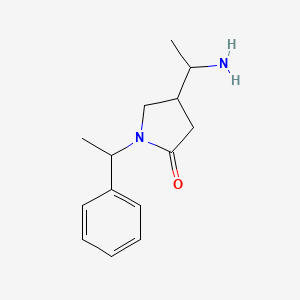
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
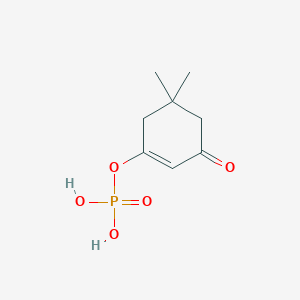
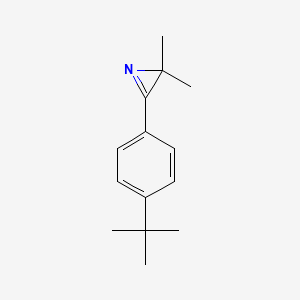
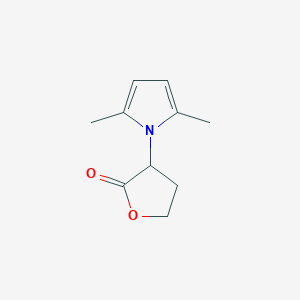
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
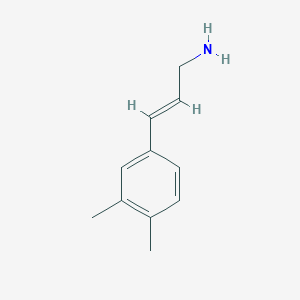
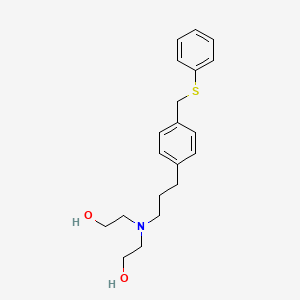
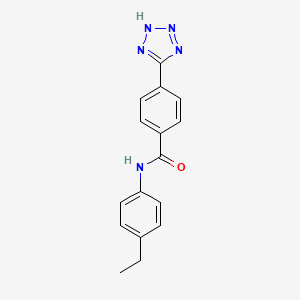
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
